4H-Cyclopenta[b]quinoline

Physicochemical Characterization Separation Science Formulation Development

Procuring quinoline analogs without verifying the fused-ring system risks assay failure due to altered electronic profiles. 4H-Cyclopenta[b]quinoline (CAS 268-84-8) is a nonpyridinoid aza-aromatic scaffold with fundamental reactivity differences from standard quinoline. - **MedChem validated:** Derivatives show AChE IC50 = 3.65 nM (6h) with improved BuChE selectivity over tacrine. - **Materials advantage:** Rigid, planar core enables strong fluorescence (Φ >0.01 in derivatives) - essential for OLEDs & bioimaging. - **Analytical ease:** BP 405.4°C vs. 315.1°C (dihydro analog) allows robust chromatographic separation.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
CAS No. 268-84-8
Cat. No. B11914971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Cyclopenta[b]quinoline
CAS268-84-8
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C3N2
InChIInChI=1S/C12H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8,13H
InChIKeyUDQOWGWWASNVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Cyclopenta[b]quinoline: Physicochemical & Structural Baseline


4H-Cyclopenta[b]quinoline (CAS 268-84-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₉N and a molecular weight of 167.21 g/mol . It features a quinoline core fused to a cyclopentadiene ring, classifying it within the cyclopentaquinoline scaffold family. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 405.4±28.0 °C at 760 mmHg . The compound exhibits an ACD/LogP of 1.32, indicating moderate lipophilicity . Structurally, it serves as an unsubstituted parent scaffold, distinguishing it from its more widely studied dihydro- and methyl-substituted derivatives.

Risks of Generic Substitution with Other Quinolines


Generic substitution of 4H-cyclopenta[b]quinoline with quinoline, acridine, or even 2,3-dihydro-1H-cyclopenta[b]quinoline is risky because the cyclopentadiene ring fusion fundamentally alters the electronic structure, basicity, and reactivity of the quinoline core [1]. The fused five-membered ring perturbs the calculated ionization potentials relative to unsubstituted quinoline, indicating a distinct electronic profile [1]. Furthermore, the 4H-cyclopenta[b]quinoline scaffold has been explicitly characterized as a nonpyridinoid aza-aromatic system, displaying reactivity patterns toward nucleophiles that differ markedly from those of classical quinoline derivatives [2]. This structural and electronic uniqueness means that even closely related analogs cannot be assumed to behave identically in synthetic or biological assays.

Quantitative Differentiation vs. Closest Analogs


Boiling Point Elevation vs. Quinoline and Dihydro Analogs

The predicted boiling point of 4H-cyclopenta[b]quinoline (405.4±28.0 °C) is substantially higher than that of quinoline (234.1±9.0 °C) and 2,3-dihydro-1H-cyclopenta[b]quinoline (315.1±11.0 °C) . This ~171 °C elevation over quinoline and ~90 °C over the dihydro analog indicates significantly stronger intermolecular forces in the fully conjugated 4H-cyclopenta[b]quinoline system, which directly impacts purification strategy selection and thermal stability assessment during procurement.

Physicochemical Characterization Separation Science Formulation Development

AChE Inhibition Potency and Selectivity Profile

The cyclopentaquinoline derivative 3f exhibited an AChE IC₅₀ of 113.34 nM, which is approximately 26% more potent than tacrine (AChE IC₅₀ = 153 ± 12 nM) in comparable Ellman's assay conditions [1][2]. Additionally, the 2,3-dihydro-1H-cyclopenta[b]quinoline derivative 6h achieved an AChE IC₅₀ of 3.65 nM, demonstrating that the cyclopentaquinoline scaffold can support significantly enhanced potency when appropriately functionalized, with all derivatives showing higher AChE selectivity over BChE compared to tacrine [2][3].

Alzheimer's Disease Cholinesterase Inhibition Drug Discovery

Ionization Potential and Basicity Modulation

Electronic structure calculations demonstrate that the fusion of a cyclopentadiene ring to the quinoline core (as in 4H-cyclopenta[b]quinoline) perturbs the calculated ionization potentials relative to unsubstituted quinoline (experimental gas-phase ionization potential: 8.62 eV) [1][2]. The perturbation is attributed to rehybridization of the nitrogen lone pair, which also manifests in distinct basicity behavior. While quinoline has a pKa of approximately 4.85, and acridine has a pKa of approximately 5.60 , the 4H-cyclopenta[b]quinoline scaffold is expected to display intermediate basicity consistent with its nonpyridinoid aza-aromatic character [1].

Electronic Structure Basicity Determination Reaction Design

Lipophilicity Profile Distinction from Quinolines and Acridines

The predicted ACD/LogP of 4H-cyclopenta[b]quinoline is 1.32, which is substantially lower than that of quinoline (ACD/LogP = 2.08) and acridine (ACD/LogP = 3.40) . This 0.76 log unit reduction relative to quinoline translates to an approximately 5.8-fold lower octanol-water partition coefficient, indicating significantly enhanced aqueous compatibility. The lower LogD values at physiological pH (2.23 at both pH 5.5 and 7.4) further confirm that 4H-cyclopenta[b]quinoline remains more hydrophilic than its comparators across relevant pH ranges .

Lipophilicity Formulation Science ADME Prediction

Fluorescence Quantum Yield for Optical Applications

Recent studies on π-extended tetrahydrocyclopentaquinolinones—compounds directly derived from the cyclopentaquinoline scaffold—demonstrate strong fluorescence quantum yields, attributed to the structural rigidity and extended π-conjugation provided by the cyclopenta-fused quinoline core [1]. DFT calculations confirm that the coplanarity and rigidity of the cyclopentaquinoline framework enhance radiative decay pathways, distinguishing it from more flexible quinoline-based fluorophores that often suffer from non-radiative decay losses [1]. By contrast, unsubstituted quinoline itself exhibits very weak fluorescence (quantum yield <0.01 in aqueous solution at neutral pH).

Photophysics Fluorescence Materials Science

Optimal Application Scenarios


AChE Inhibitor Development for Alzheimer's Disease

4H-Cyclopenta[b]quinoline serves as a validated starting scaffold for developing acetylcholinesterase inhibitors with potency comparable to tacrine (derivative 3f IC₅₀ = 113.34 nM vs. tacrine IC₅₀ = 153 nM) and the potential for significantly improved selectivity over butyrylcholinesterase [1]. The scaffold's lower predicted lipophilicity (ACD/LogP = 1.32 vs. 2.08 for quinoline) suggests favorable aqueous solubility, which is advantageous for CNS drug candidates [2]. Researchers procuring this compound for medicinal chemistry programs can expect a scaffold that has already produced derivatives with sub-nanomolar potency (compound 6h, IC₅₀ = 3.65 nM) [1].

Fluorescent Probe and Optoelectronic Material Design

The rigid, planar cyclopentaquinoline core has been shown to support strong fluorescence quantum yields in derivative structures, outperforming the weakly emissive quinoline parent (Φ <0.01) . This makes 4H-cyclopenta[b]quinoline a compelling procurement choice for research groups developing fluorescent sensors, bioimaging agents, or organic light-emitting diode (OLED) materials. The structural rigidity that enhances radiative decay is intrinsic to the cyclopenta-fused scaffold .

Nonpyridinoid Aza-Aromatic Reactivity Studies

4H-Cyclopenta[b]quinoline is explicitly classified as a nonpyridinoid aza-aromatic system, exhibiting reactivity toward nucleophiles that differs fundamentally from standard quinoline . For academic and industrial laboratories studying structure-reactivity relationships in heterocyclic chemistry, this compound provides a distinct electronic profile—the cyclopentadiene ring fusion perturbs ionization potentials and rehybridizes the nitrogen lone pair [1]—making it an essential comparator for systematic investigations that cannot be approximated by quinoline or acridine.

Separation Science and Analytical Method Development

The substantial boiling point difference between 4H-cyclopenta[b]quinoline (405.4 °C) and its common synthetic precursors or byproducts such as quinoline (234.1 °C) and 2,3-dihydro-1H-cyclopenta[b]quinoline (315.1 °C) enables effective chromatographic or distillation-based separation strategies . Analytical laboratories procuring this compound for method development or purity assessment can leverage these distinct physicochemical properties to design robust separation protocols.

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